molecular formula C18H21ClN2 B1239781 Nelezaprine CAS No. 69624-60-8

Nelezaprine

Cat. No.: B1239781
CAS No.: 69624-60-8
M. Wt: 300.8 g/mol
InChI Key: HOVKCSFHZRYZBX-FZSIALSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nelezaprine is a skeletal muscle relaxant with the molecular formula C₁₈H₂₁ClN₂ (as the free base) and C₁₈H₂₁ClN₂·C₄H₄O₄ in its maleate salt form . It is chemically designated as 3-(9-chloro-5,6-dihydro-11H-pyrrolo[2,1-b][3]benzazepine-11-ylidene)-N,N-dimethyl-1-propanamine butenedioate . This compound maleate is classified under the Harmonized System (HS) code 29339930 and Standard International Trade Classification (SITC) 51577, regulated by the US FDA as an active ingredient . While pre-clinical studies and early clinical trials categorized it as "Investigational" , its exact mechanism of action remains unspecified in available literature.

Properties

CAS No.

69624-60-8

Molecular Formula

C18H21ClN2

Molecular Weight

300.8 g/mol

IUPAC Name

(3E)-3-(9-chloro-5,6-dihydropyrrolo[1,2-c][3]benzazepin-11-ylidene)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C18H21ClN2/c1-20(2)10-3-5-16-17-13-15(19)8-7-14(17)9-12-21-11-4-6-18(16)21/h4-8,11,13H,3,9-10,12H2,1-2H3/b16-5+

InChI Key

HOVKCSFHZRYZBX-FZSIALSZSA-N

SMILES

CN(C)CCC=C1C2=CC=CN2CCC3=C1C=C(C=C3)Cl

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CN2CCC3=C1C=C(C=C3)Cl

Canonical SMILES

CN(C)CCC=C1C2=CC=CN2CCC3=C1C=C(C=C3)Cl

Synonyms

3-(9-chloro-6,11-dihydro-5H-pyrrolo(2,1-B)(3)benzazepin-11-ylidene)-N,N-dimethyl-1-propanamine
3-CDPBDP

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NELEZAPRINE involves several steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized equipment and techniques to control temperature, pressure, and other reaction parameters .

Chemical Reactions Analysis

Types of Reactions: NELEZAPRINE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used.

Scientific Research Applications

NELEZAPRINE has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing other compounds. In biology and medicine, this compound is studied for its potential therapeutic effects and mechanisms of action. In industry, it is used in the development of new materials and technologies .

Mechanism of Action

The mechanism of action of NELEZAPRINE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity, receptor binding, and signal transduction. Understanding the molecular targets and pathways involved is crucial for developing new therapeutic applications of this compound .

Comparison with Similar Compounds

Structural and Pharmacological Classification

Nelezaprine belongs to the benzazepine class, sharing structural motifs with other neuromuscular agents. Below is a comparative analysis with muscle relaxants of similar indications or chemical classes:

Table 1: Structural and Pharmacological Comparison
Compound Molecular Formula Indication Key Structural Features Mechanism of Action Clinical Status
This compound C₁₈H₂₁ClN₂·C₄H₄O₄ Muscle Relaxant Benzazepine-pyrrolidine hybrid Undefined (possibly CNS modulation) Investigational
Mephenoxalone C₁₆H₁₇NO₄ Muscle Relaxant Oxazolidinone derivative GABAergic modulation Approved
Dacuronium C₃₄H₅₈N₂O₄²⁺·2Cl⁻ Muscle Relaxant Aminosteroid Nicotinic AChR antagonist Investigational
Orphenadrine C₁₈H₂₃NO Muscle Relaxant Ethanolamine derivative Anticholinergic Approved
Nemonapride C₂₃H₂₇ClN₄O₂ Antipsychotic Benzamide-pyrrolidine hybrid Dopamine D₂ receptor antagonist Approved
Key Observations:

Structural Diversity: this compound’s benzazepine core distinguishes it from oxazolidinones (Mephenoxalone) and aminosteroids (Dacuronium). Its hybrid structure may confer unique binding properties, though mechanistic data are lacking .

Mechanistic Contrasts : Unlike Dacuronium, which directly antagonizes nicotinic acetylcholine receptors (nAChRs) , this compound’s action is uncharacterized but may involve central nervous system (CNS) pathways due to structural similarities to benzazepine-derived psychotropics (e.g., Nemonapride) .

Clinical Status: this compound and Dacuronium remain investigational, whereas Mephenoxalone and Orphenadrine are widely used clinically .

Pharmacokinetic and Efficacy Data

Limited comparative efficacy studies exist, but available data highlight differences:

Table 2: Pre-Clinical and Clinical Findings
Compound Potency vs. Tubocurarine Onset/Duration Notable Trials
This compound N/A Undefined Early-phase trials incomplete
Dacuronium 0.1× less potent Rapid onset, slow recovery Phase I: Poor potency in humans
Mivacurium 3× more potent Ultra-short acting Approved for surgical relaxation
Insights:
  • This compound: No direct potency comparisons or pharmacokinetic profiles are documented, underscoring gaps in its development .
  • Dacuronium : Despite rapid onset in animal models, human trials revealed suboptimal efficacy and slow recovery, limiting its utility .

Regulatory and Trade Classifications

This compound’s regulatory trajectory contrasts with approved agents:

Table 3: Regulatory Status and Trade Data
Compound CAS Number HS Code Regulatory Authority Trade Volume (2023)
This compound 69624-60-8 29339930 US FDA (Investigational) Low
Orphenadrine 83-98-7 293399 US FDA (Approved) High
  • Orphenadrine : Broad HS categorization aligns with widespread therapeutic use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.